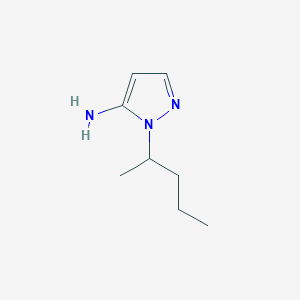
1-(1-methylbutyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methylbutyl)-1H-pyrazol-5-amine, also known as MBP, is an organic compound that can be found in a variety of sources, such as plants, animals, and fungi. It is a widely studied compound due to its potential applications in medicine, biochemistry, and pharmacology. MBP has a variety of interesting properties, and has been used in a wide range of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-methylbutyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) explored the synthesis of various pyrazole derivatives and their characterization using techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography. This research provides valuable insights into the molecular structure and properties of these compounds (Titi et al., 2020).
Biological Activities
Research has also been conducted on the biological activities of pyrazole derivatives. For example, the study by Manna et al. (2002) investigated the inhibition of amine oxidases by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, highlighting their potential in influencing biochemical pathways (Manna et al., 2002).
Applications in Drug Discovery
The potential of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives in drug discovery is another area of interest. Yu et al. (2013) reported an efficient synthesis method for these compounds, suggesting their applicability in medicinal chemistry (Yu et al., 2013).
Microwave-Mediated Synthesis
The microwave-mediated synthesis of 1H-pyrazole-5-amines was developed by Everson et al. (2019), providing a rapid and efficient method for producing these compounds, which could have various scientific applications (Everson et al., 2019).
Corrosion Inhibition
The inhibitive action of bipyrazolic compounds, including derivatives of 1H-pyrazol-5-amines, on the corrosion of pure iron in acidic media was studied by Chetouani et al. (2005). This research highlights the potential application of these compounds in corrosion protection (Chetouani et al., 2005).
Intermolecular C-H Amination
The study by Wu et al. (2014) demonstrated the use of rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which could have significant implications in organic synthesis (Wu et al., 2014).
Domino Reactions in Synthesis
The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines is an example of innovative synthetic methodologies involving pyrazole derivatives (Gunasekaran et al., 2014).
Combined XRD and DFT Studies
The combined use of XRD and DFT studies for understanding the impact of intramolecular hydrogen bonding in pyrazole derivatives was reported by Szlachcic et al. (2020). This study contributes to the understanding of the molecular behavior of these compounds (Szlachcic et al., 2020).
Inhibition of σ(1) Receptors
The synthesis and biological evaluation of 1-arylpyrazoles as σ(1) receptor antagonists were explored by Díaz et al. (2012), indicating the potential therapeutic applications of these compounds (Díaz et al., 2012).
Antibacterial Activity
The antibacterial activity of pyrazole amide derivatives against NDM-1-positive bacteria was investigated by Ahmad et al. (2021), showing the potential of these compounds in addressing antibiotic resistance (Ahmad et al., 2021).
Propriétés
IUPAC Name |
2-pentan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILNDQHUPNVNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602655 |
Source


|
| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-66-5 |
Source


|
| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)
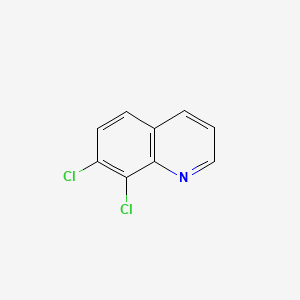
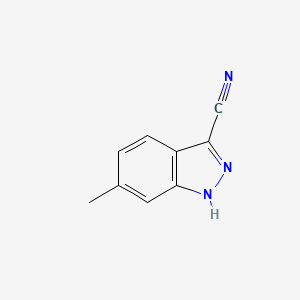
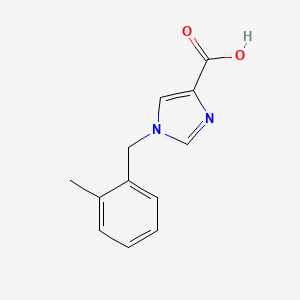
![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)

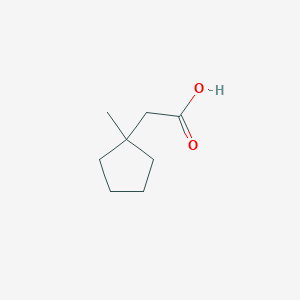
![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
